(4Z)-8-hydroxy-cyclooct-4-en-1-one
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Overview
Description
2-Hydroxy-5-cyclooctene-1-one is an organic compound characterized by a cyclooctene ring with a hydroxyl group and a ketone group. This compound is notable for its unique structure, which combines the reactivity of both hydroxyl and ketone functional groups within a strained cyclooctene ring. Such structural features make it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-cyclooctene-1-one typically involves the hydroxylation of cyclooctene derivatives. One common method is the photoisomerization of trans-cyclooctene followed by selective hydroxylation. This process can be carried out using a low-cost flow photoreactor setup . Another approach involves the functional derivatization of cyclooctenes, where 5-hydroxycyclooct-1-ene is prepared and subsequently oxidized to form the desired compound .
Industrial Production Methods: Industrial production of 2-Hydroxy-5-cyclooctene-1-one may involve large-scale photoisomerization and hydroxylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of these methods makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-cyclooctene-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tungsten-based catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-keto-5-cyclooctene-1-one or 2-carboxy-5-cyclooctene-1-one.
Reduction: Formation of 2-hydroxy-5-cyclooctanol.
Substitution: Formation of various substituted cyclooctene derivatives.
Scientific Research Applications
2-Hydroxy-5-cyclooctene-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-cyclooctene-1-one involves its reactivity towards various chemical reagents. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the ketone group can undergo electrophilic addition and condensation reactions. The strained cyclooctene ring also contributes to the compound’s reactivity by providing a unique conformational environment for chemical transformations .
Comparison with Similar Compounds
Cyclooctene: A simpler cycloalkene with a similar ring structure but lacking the hydroxyl and ketone groups.
Cyclooctanol: Contains a hydroxyl group but lacks the ketone functionality.
Cyclooctanone: Contains a ketone group but lacks the hydroxyl functionality.
Uniqueness: 2-Hydroxy-5-cyclooctene-1-one is unique due to the presence of both hydroxyl and ketone groups within a strained cyclooctene ring. This combination of functional groups and ring strain enhances its reactivity and makes it a versatile compound for various chemical and industrial applications.
Properties
CAS No. |
57858-30-7 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(4Z)-8-hydroxycyclooct-4-en-1-one |
InChI |
InChI=1S/C8H12O2/c9-7-5-3-1-2-4-6-8(7)10/h1-2,7,9H,3-6H2/b2-1- |
InChI Key |
HSFVDEUFKLSKSB-UPHRSURJSA-N |
Isomeric SMILES |
C/1CC(C(=O)CC/C=C1)O |
Canonical SMILES |
C1CC(C(=O)CCC=C1)O |
Origin of Product |
United States |
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